Ethyl 3-hydroxy-2-methylpropanoate
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Overview
Description
Ethyl 3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C6H12O3. It is an ester derived from 3-hydroxy-2-methylpropanoic acid and ethanol. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2-methylpropanoate can be synthesized through the esterification of 3-hydroxy-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-2-methylpropanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxy-2-methylpropanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ethyl 3-oxo-2-methylpropanoate
Reduction: Ethyl 3-hydroxy-2-methylpropanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 3-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-methylpropanoate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic transformations to form active metabolites. These metabolites can interact with specific enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
Ethyl 3-hydroxy-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 2-hydroxy-2-methylpropanoate: Similar in structure but with the hydroxyl group on the second carbon.
Mthis compound: Similar ester but with a methyl group instead of an ethyl group.
Ethyl 3-hydroxy-2-methylbutanoate: Similar ester but with an additional carbon in the alkyl chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in synthesis and research.
Properties
IUPAC Name |
ethyl 3-hydroxy-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKZIPLLOLLLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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